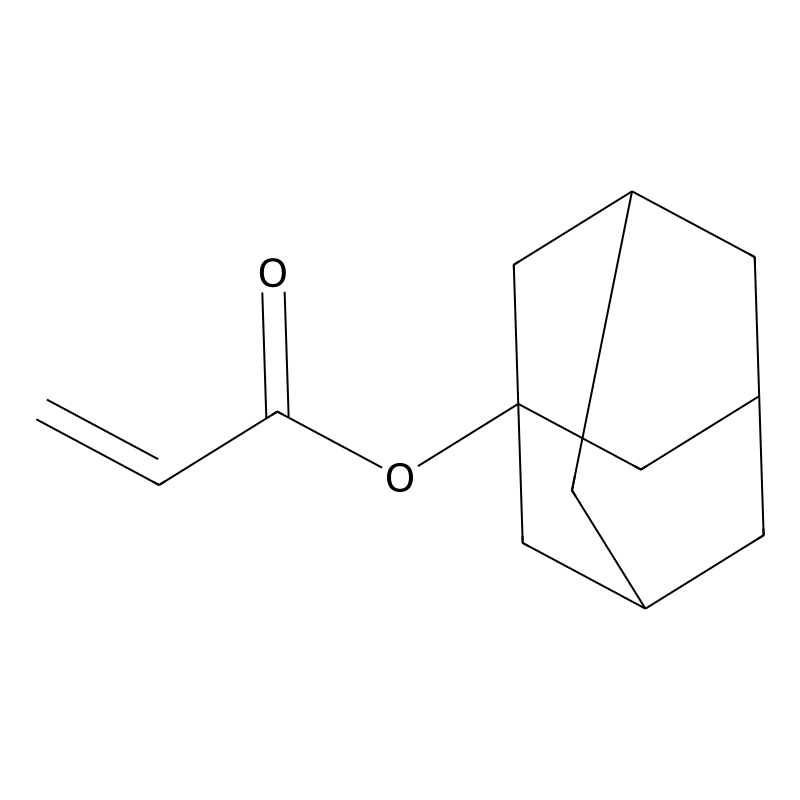

Adamantan-1-yl acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Polymer Synthesis:

Adamantan-1-yl acrylate is a monomer, a small molecule that can react with other monomers to form polymers. Due to the presence of the acrylate group, it readily undergoes polymerization reactions, particularly radical polymerization, to form various functional polymers. These polymers can possess unique properties, such as improved thermal stability, hydrophobicity, and biocompatibility, due to the presence of the adamantane moiety. Research explores its use in the synthesis of:

- High-performance polymers: Adamantan-1-yl acrylate is being investigated for the development of high-performance polymers with enhanced thermal stability and mechanical strength. These polymers have potential applications in various fields, including aerospace, electronics, and coatings [].

- Biocompatible polymers: The adamantane group can contribute to biocompatibility, making Adamantan-1-yl acrylate a potential candidate for the development of biocompatible polymers for biomedical applications like drug delivery and tissue engineering [].

Organic Synthesis:

Adamantan-1-yl acrylate can act as a versatile building block in organic synthesis due to the presence of both the acrylate and adamantane functionalities. Researchers are exploring its application in:

- Modification of biomolecules: The compound can be employed to modify biomolecules, such as proteins and peptides, by introducing the adamantane group, which can influence their properties and functionality [].

- Synthesis of complex molecules: Adamantan-1-yl acrylate can serve as a starting material for the synthesis of more complex molecules with desired properties, leveraging the unique characteristics of both the adamantane and acrylate groups [].

Material Science:

The unique properties of Adamantan-1-yl acrylate, such as its hydrophobicity and thermal stability, make it a potential candidate for various material science applications. Research is ongoing in areas like:

- Development of functional materials: The compound can be incorporated into the design of functional materials with specific properties, such as self-assembling materials or photoresponsive materials, due to its unique chemical structure [, ].

- Surface modification: Adamantan-1-yl acrylate can be used for surface modification to introduce desired functionalities, such as hydrophobicity or biocompatibility, onto various materials [].

Adamantan-1-yl acrylate is an organic compound with the molecular formula and a molecular weight of approximately 206.28 g/mol. It is characterized by the presence of an adamantane moiety, which is a polycyclic hydrocarbon, attached to an acrylate functional group. This compound is typically a white to almost white powder or crystalline solid, with a melting point ranging from 37.0 to 41.0 °C . Adamantan-1-yl acrylate exhibits properties that make it useful in various chemical applications, particularly in polymer chemistry.

Adamantan-1-yl acrylate is known for its reactivity due to the acrylate group, which readily undergoes polymerization reactions. This process can be initiated through various methods, including:

- Free Radical Polymerization: The acrylate group can react with free radicals to form polymers. For instance, when mixed with benzoyl peroxide as a free radical initiator, it can produce poly(adamantan-1-yl acrylate) in a controlled manner .

- Michael Addition: Adamantan-1-yl acrylate can also participate in Michael addition reactions with nucleophiles, further expanding its utility in synthetic organic chemistry.

The biological activity of adamantan-1-yl acrylate has been noted in some studies, particularly regarding its potential effects on skin and eyes. It is classified as a skin irritant and can cause serious eye irritation upon exposure . While specific pharmacological activities have not been extensively documented, the structural characteristics of adamantane derivatives suggest potential antiviral and anticancer activities, similar to other compounds in this class.

The synthesis of adamantan-1-yl acrylate typically involves the reaction of an appropriate adamantanol derivative with acrylyl chloride. The general procedure includes:

- Preparation of Adamantanol: Start with an alkylated adamantane hydrocarbon, which is oxidized to yield the corresponding alcohol.

- Esterification Reaction: The alcohol is then reacted with acrylyl chloride in the presence of a base (such as pyridine) to form adamantan-1-yl acrylate. This reaction usually requires careful temperature control and stirring to ensure complete conversion .

Adamantan-1-yl acrylate has several notable applications:

- Polymer Production: It serves as a monomer for synthesizing polymers that exhibit enhanced mechanical properties and thermal stability due to the rigid structure of the adamantane unit.

- Coatings and Adhesives: Its unique properties make it suitable for use in coatings and adhesives where durability and resistance to environmental factors are required.

- Drug Delivery Systems: Research into drug delivery mechanisms has explored the use of adamantane derivatives due to their biocompatibility and ability to encapsulate therapeutic agents.

Interaction studies involving adamantan-1-yl acrylate focus on its compatibility with various solvents and other monomers during polymerization processes. The presence of the adamantane structure can influence the physical properties of resulting copolymers, such as solubility and glass transition temperature, making it a subject of interest for materials science research .

Several compounds share structural similarities with adamantan-1-yl acrylate, primarily due to their common adamantane backbone or acrylate functionality. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3,5-Dimethyladamantanol | Alcohol | Exhibits different reactivity patterns due to methyl groups. |

| Adamantane methacrylate | Methacrylate ester | Similar polymerization capabilities but different thermal properties. |

| 1-Acetoxyadamantane | Ester | Used in organic synthesis; less reactive than acrylates. |

| Adamantane carboxylic acid | Carboxylic acid | Provides different functional group reactivity compared to acrylates. |

Adamantan-1-yl acrylate stands out due to its balance between rigidity from the adamantane structure and reactivity from the acrylate group, making it particularly versatile for applications in polymer chemistry and materials science. Its unique combination of properties allows for tailored modifications that can enhance performance in specific applications compared to similar compounds.

Controlled Synthetic Routes for Adamantan-1-yl Acrylate Monomer

Esterification Mechanisms Involving Adamantan-1-ol and Acrylic Acid

AdA is synthesized via acid-catalyzed esterification of adamantan-1-ol (CAS 768-95-6) and acrylic acid. Key mechanisms include:

- Catalyst Selection: Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) facilitates protonation of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by adamantan-1-ol.

- Reaction Conditions: Optimal yields (72–91.5%) are achieved under reflux in non-polar solvents (toluene, hexane) at 60–80°C. Side reactions, such as oligomerization, are suppressed by inhibitors like butylated hydroxytoluene (BHT).

Table 1: Esterification Parameters for AdA Synthesis

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Catalyst (H₂SO₄) | 0.5–1.0 wt% | Maximizes conversion (≥95%) |

| Solvent | Toluene | Minimizes acrylic acid dimerization |

| Temperature | 60–80°C | Balances kinetics and side reactions |

| Inhibitor (BHT) | 0.1–0.5 wt% | Prevents premature polymerization |

Purification Techniques for High-Purity Monomer Production

Post-synthesis purification involves:

- Distillation: Removes unreacted acrylic acid and solvents under reduced pressure (10⁻³ mbar).

- Chromatography: Silica gel column chromatography with n-hexane/ethyl ether (100:1) achieves >98% purity.

- Crystallization: Recrystallization from acetonitrile yields needle-like crystals (melting point: 37–41°C).

Living Anionic Polymerization Methodologies

Initiation Systems: sec-BuLi/DPE/LiCl vs. DPMK/Et₂Zn

Controlled polymerization requires tailored initiation systems:

- sec-BuLi/DPE/LiCl: Generates less-aggregated enolate anions, enabling molecular weights (Mₙ) up to 30 kg/mol but with broad dispersity (Đ = 1.5–2.5).

- DPMK/Et₂Zn: Diphenylmethylpotassium (DPMK) with excess diethylzinc (Et₂Zn ≥40:1 ligand ratio) suppresses backbiting, yielding narrow Đ (1.05–1.10) and Mₙ up to 71.8 kg/mol.

Table 2: Comparison of Anionic Initiation Systems

| System | Mₙ Range (kg/mol) | Đ | Isotacticity (mm %) |

|---|---|---|---|

| sec-BuLi/DPE/LiCl | 4.3–30.0 | 1.5–2.5 | 2.1–3.5 |

| DPMK/Et₂Zn | 4.3–71.8 | 1.05–1.10 | 2.1 |

Role of Diethylzinc Ligands in Molecular Weight Control

Et₂Zn coordinates propagating enolate anions, reducing aggregation and chain-transfer reactions. This ligand excess enables:

- Predictable Mₙ: Linear correlation between monomer/initiator ratio and Mₙ (R² >0.99).

- Low Isotacticity: Syndiotactic-rich microstructures (mm = 2.1%, mr = 28.4%, rr = 69.5%) due to steric hindrance from the adamantyl group.

Free Radical Polymerization Dynamics

Thermal and Photochemical Initiation Pathways

AdA undergoes radical polymerization via:

- Thermal Initiation: Azobisisobutyronitrile (AIBN) at 60–80°C achieves 85–95% conversion in 6–12 hours.

- UV Initiation: Benzophenone photosensitizers enable rapid curing (<1 hour) for coatings and adhesives.

Table 3: Radical Polymerization Kinetics

| Initiator | Temperature (°C) | Conversion (%) | Mₙ (kg/mol) | Đ |

|---|---|---|---|---|

| AIBN (1 mol%) | 70 | 92 | 45.2 | 1.8 |

| UV (365 nm) | 25 | 88 | 38.7 | 1.6 |

Copolymerization with Methyl Methacrylate and Styrene Derivatives

AdA’s rigidity enhances thermal properties in copolymers:

- AdA-MMA Systems: Reactivity ratios (r₁ = 0.22 for styrene, r₂ = 1.52 for AdA) favor AdA incorporation, elevating glass transition temperatures (T₉) to 133°C.

- AdA-Styrene: Random copolymers exhibit T₉ increases of 2.2°C per mol% AdA, outperforming other acrylates.

Advanced Block Copolymer Architectures

Sequential Polymerization Strategies for PAdA-b-PMMA

Living anionic polymerization enables precise block structures:

- PAdA First Block: Synthesized using DPMK/Et₂Zn (Mₙ = 50 kg/mol, Đ = 1.08).

- MMA Addition: Sequential monomer introduction forms PAdA-b-PMMA with T₉ = 145°C and no homopolymer residuals.

Elimination of Homopolymer Residuals in Block Copolymer Synthesis

Strict stoichiometric control and high initiator efficiency (>95%) prevent unreacted macroinitiators, ensuring monomodal molecular weight distributions.

Glass Transition Temperature (Tg) Enhancement Mechanisms

The polymerization of adamantan-1-yl acrylate yields poly(1-adamantyl acrylate) with exceptionally high glass transition temperature of 133°C, which significantly exceeds the thermal properties of conventional polyacrylates [3] [21] [22]. This remarkable enhancement in glass transition temperature can be attributed to the rigid, cage-like structure of the adamantane moiety, which severely restricts the molecular mobility of the polymer backbone [29] [30]. The bulky three-dimensional structure consisting of three fused chair-form cyclohexyl rings arranged in a diamond lattice configuration impedes the rotational freedom around backbone bonds [29] [30].

The mechanism underlying this enhancement involves the steric hindrance imposed by the adamantyl pendant groups, which creates significant barriers to segmental motion within the polymer matrix [3] [21]. Unlike conventional polyacrylates that exhibit relatively low glass transition temperatures due to the flexibility of their side chains, the incorporation of adamantyl groups introduces substantial conformational constraints [29] [30]. Research demonstrates that even though poly(1-adamantyl acrylate) lacks the alpha-methyl group that typically induces steric hindrance in polymethacrylates, the extraordinary bulkiness and rigidity of the adamantyl substituent compensates for this structural difference [29] [30].

Comparative thermal analysis reveals that poly(1-adamantyl acrylate) exhibits glass transition temperatures significantly higher than poly(tert-butyl acrylate) and poly(methyl acrylate), establishing it as one of the most thermally stable acrylic polymers [3] [21] [22]. The enhanced thermal properties position this material as a promising candidate for high-temperature applications where conventional acrylic polymers would fail to maintain their structural integrity [3] [21].

Thermal Decomposition Pathways at Elevated Temperatures

Thermal decomposition analysis of poly(1-adamantyl acrylate) reveals outstanding thermal stability with a decomposition temperature of 376°C, representing a substantial improvement over other acrylic polymers [3] [21] [22]. Thermogravimetric analysis demonstrates that the polymer maintains structural integrity well beyond the operating temperatures of most conventional polymeric materials [3] [21]. The thermal decomposition pathways involve multiple distinct mechanisms that occur sequentially as temperature increases beyond the initial decomposition threshold [19].

The primary decomposition pathway involves the breakdown of the ester linkage connecting the adamantane moiety to the acrylate backbone [19]. At elevated temperatures, this ester decomposition proceeds through an autocatalytic mechanism, where the initial products of thermal degradation accelerate subsequent decomposition reactions [19]. The adamantane cage structure itself exhibits remarkable thermal stability, with the rigid polycyclic framework resisting thermal degradation until significantly higher temperatures are reached [17] [18].

Secondary decomposition pathways include the liberation of volatile adamantane derivatives and the formation of carbonaceous residues through polymer chain scission reactions [19]. The exceptional thermal stability observed in poly(1-adamantyl acrylate) can be attributed to the energy required to disrupt the highly ordered adamantane structure, which acts as a thermal barrier protecting the polymer backbone from premature degradation [18]. This thermal behavior contrasts sharply with conventional polyacrylates, which typically undergo decomposition at temperatures 100-150°C lower than poly(1-adamantyl acrylate) [3] [21] [22].

| Property | Value | Comparison/Notes | Reference |

|---|---|---|---|

| Glass Transition Temperature (Tg) | 133°C | vs. poly(tert-butyl acrylate), poly(methyl acrylate) | [3] [21] [22] |

| Thermal Decomposition Temperature (Td) | 376°C | Outstanding vs. other acrylic polymers | [3] [21] [22] |

| 10% Weight Loss Temperature | 376°C (Td) | Significantly higher than conventional acrylates | [3] |

| Thermal Stability Comparison | Much higher than other acrylates | Superior thermal stability | [3] [21] [22] |

| Upper Service Temperature | 123°C (in block copolymers) | Higher than styrenic thermoplastic elastomers | [27] |

Solution Properties and Chain Conformation

Dilute Solution Viscometry for Stiffness Quantification

Dilute solution viscometry studies of poly(1-adamantyl acrylate) provide quantitative assessment of chain stiffness through determination of intrinsic viscosity and conformational parameters [29] [30]. The polymer exhibits a Mark-Houwink coefficient of 0.67 at 40°C in tetrahydrofuran, indicating moderate solvent quality and confirming the semi-rigid nature of the polymer chain [29] [30]. Viscometric analysis reveals that the persistence length of poly(1-adamantyl acrylate) measures 1.2 nanometers, which is comparable to poly(methyl methacrylate) with a persistence length of approximately 2 nanometers and polystyrene with 1.2 nanometers [29] [30].

The characteristic ratio (C∞) determined through Burchard-Stockmayer-Fixman extrapolation yields a value of 10.4, which equals that of polystyrene and exceeds the values typically observed for poly(methyl methacrylate) [29] [30]. This elevated characteristic ratio confirms the reduced chain flexibility resulting from the bulky adamantyl pendant groups [29] [30]. The diameter per bead calculated from viscometric data measures 1.0 nanometer, similar to poly(methyl methacrylate) at 0.8 nanometers and polystyrene at 1.0 nanometer [29] [30].

Viscometry-based chain stiffness quantification demonstrates that poly(1-adamantyl acrylate) exhibits significantly reduced flexibility compared to conventional polyacrylates [29] [30]. The enhanced chain rigidity directly correlates with the observed elevated glass transition temperature and superior thermal stability [29] [30]. These viscometric properties establish poly(1-adamantyl acrylate) as an intermediate between flexible polyacrylates and rigid aromatic polymers in terms of chain conformational characteristics [29] [30].

Static Light Scattering Analysis of Second Virial Coefficients

Static light scattering measurements provide comprehensive analysis of second virial coefficients (A₂) for poly(1-adamantyl acrylate) in various solvent systems, revealing detailed insights into polymer-solvent interactions and chain conformation behavior [29] [30]. In tetrahydrofuran, the polymer exhibits a second virial coefficient of 4.3 × 10⁻⁴ cubic centimeters per mole per gram squared, indicating moderate solvent quality [29] [30]. The radius of gyration measurements in tetrahydrofuran yield values of 23.1 nanometers for the polymer samples investigated [29] [30].

Comparative analysis across multiple solvents reveals significant variation in second virial coefficients and corresponding radii of gyration [29] [30]. In toluene, classified as a poor solvent, the second virial coefficient decreases to 2.1 × 10⁻⁴ cubic centimeters per mole per gram squared with a corresponding radius of gyration of 16.8 nanometers [29] [30]. Cyclopentanone demonstrates good solvent behavior with an elevated second virial coefficient of 5.2 × 10⁻⁴ cubic centimeters per mole per gram squared and radius of gyration of 24.6 nanometers [29] [30].

The solvent-dependent variation in chain dimensions spans from 16.8 nanometers in toluene to 30.3 nanometers in 3-hexanone, where aggregation phenomena become significant [29] [30]. These measurements indicate that under theta conditions, the radius of gyration would approximate 25 nanometers based on extrapolation from the experimental data [29] [30]. The static light scattering analysis confirms that tetrahydrofuran serves as a moderate solvent for poly(1-adamantyl acrylate), providing optimal conditions for solution property characterization [29] [30].

| Solvent | A₂ (×10⁴ cm³·mol/g²) | Radius of Gyration (nm) | Solvent Quality | Reference |

|---|---|---|---|---|

| Tetrahydrofuran (THF) | 4.3 | 23.1 | Moderate | [29] [30] |

| Toluene | 2.1 | 16.8 | Poor | [29] [30] |

| Cyclohexanone | 3.8 | 22.0 | Moderate | [29] [30] |

| Cyclopentanone | 5.2 | 24.6 | Good | [29] [30] |

| 3-Pentanone | 1.9 | 18.9 | Poor | [29] [30] |

| 3-Hexanone | 8.7 | 30.3 | Poor (aggregation) | [29] [30] |

| Hexane | N/A | Precipitation | Non-solvent | [29] [30] |

Stereochemical Configuration Analysis

Tacticity Determination via Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for determining the stereochemical configuration of poly(1-adamantyl acrylate) through detailed tacticity analysis [21] [22] [26]. Carbon-13 nuclear magnetic resonance spectroscopy enables precise quantification of stereochemical triads through analysis of carbonyl carbon signals and backbone carbon resonances [21] [22]. The tacticity determination involves integration of specific carbon-13 signals corresponding to meso and racemic dyad sequences within the polymer chain [21] [22] [26].

Stereochemical analysis reveals that poly(1-adamantyl acrylate) synthesized via living anionic polymerization exhibits predominantly atactic configuration with minimal stereoregularity [21] [22] [26]. The nuclear magnetic resonance spectra demonstrate clear resolution of tacticity-sensitive carbon resonances, enabling accurate quantification of isotactic, syndiotactic, and heterotactic triad sequences [21] [22]. The stereochemical configuration significantly influences the thermal and mechanical properties of the resulting polymer, with higher tacticity generally correlating with enhanced glass transition temperatures [25].

The nuclear magnetic resonance analysis protocol involves dissolution of polymer samples in deuterated chloroform with chemical shifts referenced to the solvent peak at 77.16 parts per million [29]. High-resolution carbon-13 nuclear magnetic resonance spectroscopy at 125.8 megahertz provides sufficient resolution for accurate integration of tacticity-sensitive signals [21] [22]. The stereochemical determination requires careful baseline correction and precise integration techniques to ensure reliable quantification of triad ratios [21] [22] [26].

Isotactic Triad Content in Anionically Polymerized Chains

Living anionic polymerization of adamantan-1-yl acrylate using the diphenylmethylpotassium/diethylzinc initiator system produces poly(1-adamantyl acrylate) with remarkably low isotactic triad content of 2.1 percent [21] [22] [26]. This minimal isotactic content reflects the challenging nature of achieving stereocontrol during anionic polymerization of acrylate monomers, particularly those bearing bulky substituents [21] [22] [26]. The low isotactic content contrasts with the higher stereoregularity achievable in methacrylate polymerizations under similar conditions [23] [25].

The anionic polymerization conditions involve tetrahydrofuran as solvent at -78°C with a large excess of diethylzinc serving as a coordinating agent [21] [22] [26]. Despite these optimized conditions designed to promote stereocontrol, the inherent steric bulk of the adamantyl group appears to prevent the formation of highly isotactic sequences [21] [22] [26]. The predominantly atactic nature of the polymer chains results from the random orientation of pendant groups during propagation, with no significant preference for meso or racemic dyad formation [21] [22] [26].

Molecular weight control remains excellent despite the low stereoselectivity, with predicted molecular weights ranging from 4.3 to 71.8 kilograms per mole and polydispersity indices of approximately 1.10 [21] [22] [26]. The successful achievement of living polymerization conditions enables the synthesis of well-defined block copolymers, demonstrated through sequential addition of methyl methacrylate to form poly(1-adamantyl acrylate)-block-poly(methyl methacrylate) structures without residual homopolymer [21] [22] [26]. The low isotactic content does not significantly compromise the exceptional thermal properties of the resulting polymer, which maintains its elevated glass transition temperature and thermal stability [21] [22] [26].

| Property | Value | Notes | Reference |

|---|---|---|---|

| Isotactic Content (mm triads) | 2.1% | Low isotactic content | [21] [22] [26] |

| Polymerization Method | Living Anionic Polymerization | First successful controlled synthesis | [21] [22] [26] |

| Initiator System | DPMK/Et₂Zn (>40-fold excess) | Diphenylmethylpotassium/diethylzinc | [21] [22] [26] |

| Temperature | -78°C | In tetrahydrofuran | [21] [22] [26] |

| Molecular Weight Range | 4.3-71.8 kg/mol | Predicted molecular weights achieved | [21] [22] [26] |

| Polydispersity Index | ~1.10 | Well-controlled polymerization | [21] [22] [26] |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant